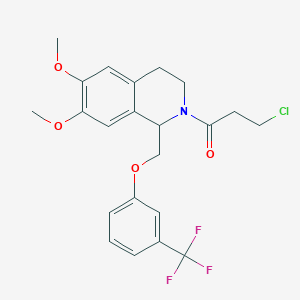
3-chloro-1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one is a compound with a complex structure, featuring multiple functional groups that contribute to its unique reactivity and versatility. The presence of a chloro group, methoxy groups, and a trifluoromethylphenoxy group within the molecular framework allows for a range of chemical interactions, making it valuable for diverse applications in chemistry and biomedicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one can be achieved through a multi-step process:
- Step 1: Preparation of the Isoquinoline Core:
Starting material: : A suitable 3,4-dihydroisoquinoline derivative.
Reagents: : Commonly involve bromination or chlorination to introduce halogen atoms.
Conditions: : Typically, reactions are carried out under anhydrous conditions at elevated temperatures.
- Step 2: Introduction of Methoxy Groups:
Reagents: : Dimethyl sulfate or methanol in the presence of a base.
Conditions: : Reactions are often conducted under reflux with appropriate solvents such as ethanol or dichloromethane.
- Step 3: Attachment of Trifluoromethylphenoxy Group:
Reagents: : 3-(trifluoromethyl)phenol and a suitable leaving group like tosyl chloride.
Conditions: : Catalytic amounts of a strong base like potassium carbonate are used to facilitate the reaction.
- Step 4: Chlorination and Final Coupling:
Reagents: : Chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Conditions: : Reactions are typically conducted at low to moderate temperatures to avoid decomposition of sensitive intermediates.
Industrial Production Methods: Industrial-scale production often relies on optimized versions of the synthetic routes, emphasizing high yields, cost-effectiveness, and scalability. Continuous flow processes and automation are increasingly adopted to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, especially at the isoquinoline core or methoxy groups.
Reduction: : Selective reduction of specific functional groups can be achieved using reagents like lithium aluminum hydride.
Substitution: : The presence of chloro and methoxy groups allows for nucleophilic and electrophilic substitution reactions.
Oxidation: : Employing oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Using reducing agents like sodium borohydride or lithium aluminum hydride under mild conditions.
Substitution: : Reagents like sodium ethoxide or Grignard reagents are used to introduce new functional groups.
Oxidation: : Formation of corresponding ketones or aldehydes.
Reduction: : Production of alcohols or amines.
Substitution: : Generation of diverse derivatives with functionalized phenoxy groups.
Wissenschaftliche Forschungsanwendungen
3-chloro-1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one finds applications across various scientific domains:
Chemistry: : Utilized as a building block for synthesizing complex organic molecules and pharmaceuticals.
Biology: : Explored for its potential in modulating biological pathways, especially in cell signaling and receptor interactions.
Medicine: : Investigated for therapeutic applications in conditions like cancer, inflammation, and neurological disorders.
Industry: : Used in the development of advanced materials, agrochemicals, and as an intermediate in fine chemical production.
Wirkmechanismus
The mechanism of action involves the compound's interaction with molecular targets such as enzymes or receptors. Its multiple functional groups enable binding to specific sites, modulating the activity of target proteins and altering cellular pathways. The trifluoromethylphenoxy moiety, in particular, enhances its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with similar structures, 3-chloro-1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Similar Compounds :
3-chloro-1-(6,7-dimethoxy-1-(phenoxymethyl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
3-chloro-1-(1-(3,4-dimethoxyphenoxy)methyl-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one: Variation in the position and nature of methoxy groups affects its chemical properties.
This compound's structural nuances make it a valuable candidate for diverse research and industrial applications, continuously driving innovation and discovery across fields.
Eigenschaften
IUPAC Name |
3-chloro-1-[6,7-dimethoxy-1-[[3-(trifluoromethyl)phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClF3NO4/c1-29-19-10-14-7-9-27(21(28)6-8-23)18(17(14)12-20(19)30-2)13-31-16-5-3-4-15(11-16)22(24,25)26/h3-5,10-12,18H,6-9,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPRMTPGJKHLCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)CCCl)COC3=CC=CC(=C3)C(F)(F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClF3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
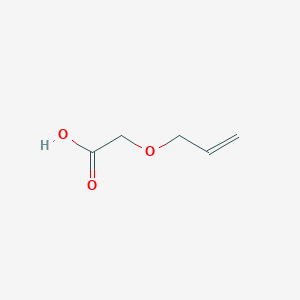
![[5-Acetamido-3,4-diacetyloxy-6-[(5-methyl-1,3-benzoxazol-2-yl)oxy]oxan-2-yl]methyl acetate](/img/structure/B2367768.png)
![6-(3-bromophenyl)-2-[(2-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2367769.png)
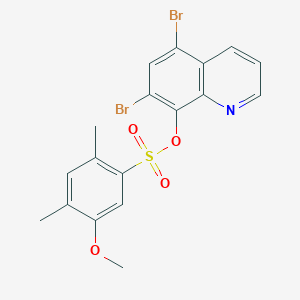
![Methyl 2-[(4-chlorophenyl)methylsulfanyl]acetate](/img/structure/B2367774.png)
![1-[2-(4-fluorophenyl)-2-hydroxyethyl]-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2367775.png)
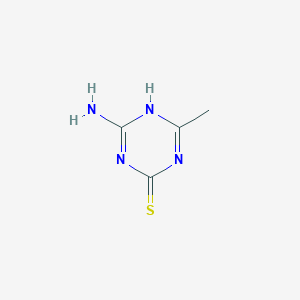
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2367777.png)
![N-[3-(4-phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide](/img/structure/B2367779.png)
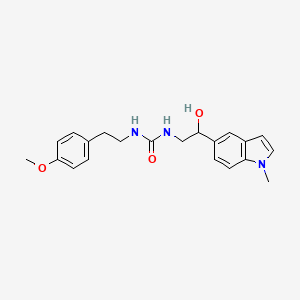
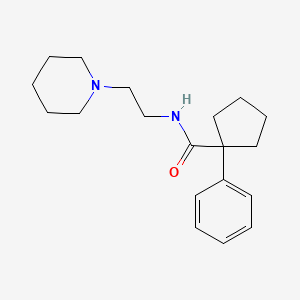
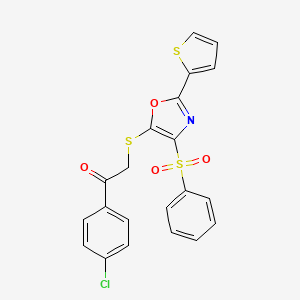
![2,5-dimethyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2367786.png)
![N-(1-cyanocyclopentyl)-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2367787.png)
